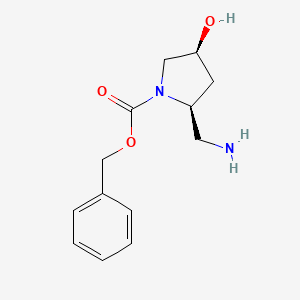

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676901 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229421-27-5 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The target compound’s structure reveals three critical functional groups: a benzyl carbamate (Cbz) at the pyrrolidine nitrogen, an aminomethyl group at C2, and a hydroxyl group at C4. Retrosynthetically, the molecule can be deconstructed into a pyrrolidine core derived from enantiomerically pure 4-hydroxyproline or related amino alcohols. Commercial availability of (2S,4S)-4-hydroxyproline derivatives simplifies access to the stereochemical backbone, while the Cbz group is introduced via benzyl chloroformate (CbzCl) under basic conditions.

Stereoselective Formation of the Pyrrolidine Core

The (2S,4S) configuration is preserved using chiral starting materials or asymmetric catalysis. For instance, (2S,4S)-4-hydroxyproline methyl ester serves as a common precursor. Reduction of the ester to the corresponding alcohol, followed by selective protection of the amine with CbzCl, establishes the foundational scaffold. Copper(I) iodide (CuI)-catalyzed reactions, as demonstrated in analogous syntheses, enable functionalization without racemization, achieving yields of 40–65% under optimized conditions.

Stepwise Synthesis and Reaction Optimization

Protection of the Pyrrolidine Nitrogen

Reagents and Conditions :

-

Cbz Protection : Treatment of the free amine with benzyl chloroformate (CbzCl) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine or DMAP) at 0–25°C.

Critical Considerations :

-

The Cbz group offers stability during subsequent reactions and is selectively removable via hydrogenolysis.

-

Competing side reactions, such as overprotection or carbamate hydrolysis, are mitigated by stoichiometric control and inert atmospheres.

Introduction of the Aminomethyl Group at C2

Method A: Reductive Amination

-

Substrate : Ketone or aldehyde intermediates generated via oxidation of proline derivatives.

-

Conditions : Reaction with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol or ethanol.

-

Yield : 50–70% (extrapolated from analogous reductive aminations in).

Method B: Nucleophilic Substitution

Hydroxyl Group Retention and Functionalization

The C4 hydroxyl group is typically retained from the starting material (e.g., 4-hydroxyproline). To prevent undesired oxidation or elimination:

-

Protection : Temporary silylation (e.g., TBSCl) or acetylation (Ac2O) during reactive steps.

-

Deprotection : Mild acidic (e.g., HCl in dioxane) or basic (e.g., K2CO3 in methanol) conditions to restore the hydroxyl group.

Scalable Production and Industrial Considerations

Flow Microreactor Systems

Recent advancements highlight the use of continuous-flow reactors for multigram synthesis:

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The aminomethyl group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution, are used.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Employed in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(2R,4S)-Benzyl 4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (CAS: 1279200-14-4)

- Molecular Formula : C₁₃H₁₈N₂O₃ (identical to the target compound).

- Key Differences: Stereochemistry: The 2-position has an R configuration instead of S. Substituents: Contains a hydroxymethyl group at position 2 instead of aminomethyl, and an amino group at position 4 instead of hydroxyl.

- Implications: Reduced reactivity in amine-mediated coupling reactions due to the absence of a primary amine. Altered solubility: The hydroxyl group may enhance water solubility compared to the aminomethyl group .

(2R,4R)-Benzyl 4-Hydroxy-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (CAS: 1009335-39-0)

- Molecular Formula: C₁₃H₁₇NO₄ (differs from the target compound).

- Key Differences :

- Stereochemistry : Both 2- and 4-positions have R configurations.

- Substituents : Hydroxymethyl at position 2 and hydroxyl at position 4.

- Implications: Lower molecular weight (251.28 g/mol) and altered hydrogen-bonding capacity due to dual hydroxyl groups. Likely reduced stability under acidic conditions compared to the aminomethyl variant .

Substituent Variations

(2S,4S)-Benzyl 2-(Aminomethyl)-4-Hydroxypyrrolidine-1-Carboxylate (CAS: 1229421-27-5)

(2S,4R)-1-((S)-2-Benzamido-3,3-Dimethylbutanoyl)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide (Patent Example 30)

- Structural Complexity : Incorporates a benzamido group and a thiazole-containing benzyl moiety.

- Implications :

Comparative Data Table

Key Research Findings

Stereochemistry Drives Reactivity : The (2S,4S) configuration in the target compound optimizes spatial orientation for protease-binding interactions, unlike its (2R,4S) counterpart .

Aminomethyl vs. Hydroxymethyl: The aminomethyl group enhances nucleophilicity, making the target compound preferable for forming amide bonds in drug synthesis compared to hydroxymethyl analogs .

Stability : The target compound’s industrial-grade formulation (99% purity) ensures stability at room temperature, whereas (2R,4S)-isomers require refrigeration (2–8°C) .

Biological Activity

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique stereochemistry and functional groups, which include a benzyl group, an aminomethyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by regulating gene expression.

- Molecular Formula : C13H18N2O3

- Molar Mass : 250.29 g/mol

- Density : 1.252 g/cm³ (predicted)

- pKa : 14.59 (predicted)

Histone Deacetylase Inhibition

Research indicates that compounds structurally similar to This compound exhibit significant HDAC inhibitory activity. For instance, related pyrrolidine derivatives have been shown to inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is vital in cancer treatment as it can induce cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound likely stems from its ability to interact with the zinc-binding site of HDACs, similar to other hydroxamic acid derivatives. The structural features of This compound suggest that it may also interact with various enzymes and receptors involved in metabolic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 3,4-dihydroxybutanoate | Hydroxy groups on a butanoate chain | Exhibits good HDAC activity |

| N-benzyl-2-nitromethylene-pyrrolidine | Contains nitromethylene functionality | Potential for further reduction reactions |

| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Different stereochemistry | Variations in biological activity due to stereochemistry |

The table above highlights the unique properties of This compound compared to other related compounds. Its specific stereochemistry and combination of functional groups may confer distinct biological activities.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytostatic effects on various cancer cell lines. For example, one study reported that a related compound showed potent activity against human prostate cancer cells, comparable to established HDAC inhibitors like trichostatin A .

In Vivo Applications

Animal models have also been utilized to evaluate the therapeutic potential of these compounds. In murine xenograft models, certain derivatives demonstrated significant tumor growth inhibition and improved survival rates, indicating their potential as effective anticancer agents .

Q & A

Q. What are the optimized synthetic routes for (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate to ensure high stereochemical purity?

The synthesis involves multi-step protocols focusing on stereochemical control. Key steps include:

- Chiral induction : Use of chiral catalysts (e.g., Ru-based catalysts for asymmetric hydrogenation) or enantiomerically pure starting materials to establish the (2S,4S) configuration .

- Protection/deprotection : The benzyl group is introduced early to protect the carboxylate, while tert-butyl groups may shield reactive amines during intermediate steps .

- Purification : Chromatography (HPLC or flash) and recrystallization are critical for removing diastereomers. Purity >99% is achievable with gradient elution using C18 columns .

Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., hydroxyl at δ 3.8–4.2 ppm, benzyl protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHNO, m/z 250.29) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared to reference standards .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon).

- Avoid prolonged exposure to moisture, as the hydroxyl and aminomethyl groups may hydrolyze or oxidize .

Advanced Research Questions

Q. How does the 4-hydroxyl group influence biological activity compared to fluorinated analogs?

- Hydrogen bonding : The hydroxyl group enhances interactions with polar residues in enzymatic active sites (e.g., fibroblast activation protein) but may reduce metabolic stability.

- Fluorine substitution : Fluorine at the 4-position (e.g., in (2S,4S)-benzyl 4-fluoro analogs) improves lipophilicity and plasma stability but may alter binding kinetics. Comparative IC data show fluorinated analogs exhibit 2–3× higher potency in cancer cell assays .

Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?

- Assay validation : Standardize assay conditions (pH, temperature, cofactors) to minimize variability.

- Impurity analysis : Use LC-MS to detect trace impurities (e.g., diastereomers or hydrolyzed byproducts) that may skew results .

- Dose-response curves : Replicate experiments with multiple concentrations to confirm dose-dependent effects .

Q. What structure-activity relationship (SAR) insights exist for pyrrolidine-based analogs?

Q. What methodologies identify biological targets for this compound?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized proteins (e.g., kinases, proteases) .

- Crystallography : Co-crystallization with suspected targets (e.g., FAP-α) reveals binding modes and key residues .

- Proteomic profiling : SILAC-based mass spectrometry identifies differentially expressed proteins in treated vs. untreated cells .

Q. How can reaction conditions be optimized for large-scale synthesis?

- Flow chemistry : Microreactors improve heat/mass transfer, reducing side reactions during exothermic steps (e.g., benzylation) .

- Coupling agents : Use EDC/HOBt for efficient amide bond formation with minimal racemization .

- Temperature control : Maintain ≤0°C during fluorination or oxidation steps to preserve stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.